3-Cyclobutylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

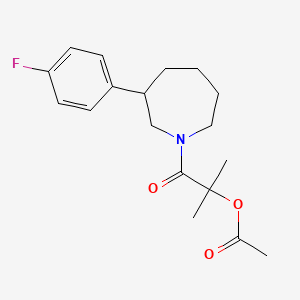

3-Cyclobutylpentanoic acid is a chemical compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22 . The IUPAC name for this compound is 3-cyclobutylpentanoic acid . The InChI code for this compound is 1S/C9H16O2/c1-2-7(6-9(10)11)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) .

Molecular Structure Analysis

The molecular structure of 3-Cyclobutylpentanoic acid consists of a pentanoic acid chain with a cyclobutyl group attached to the third carbon . The InChI key for this compound is RQFVEAQCFLMFFJ-UHFFFAOYSA-N .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

- Tris(1,2-diphenylethylenediamine)cobalt(III) complexes have been utilized as chiral hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds, demonstrating the role of similar structures in asymmetric synthesis (Kumar, Ghosh, & Gladysz, 2016).

Organocatalytic Reactions

- Organocatalytic cascade Michael addition-cyclization reactions of cyclopentane-1,2-dione with substituted (E)-2-oxobut-3-enoates create two stereocenters and give bicyclic hemiacetals in excellent yield and enantioselectivity, showcasing the potential of cyclic compounds in complex molecule synthesis (Preegel et al., 2015).

Medicinal Chemistry Applications

- Small aliphatic rings, including cyclopropanes, cyclobutanes, and others, have been increasingly exploited in medicinal chemistry for their beneficial physicochemical properties and as functional group bioisosteres, underscoring their utility in drug development (Bauer et al., 2021).

Analytical Chemistry

- A method has been developed for analyzing methylpentanoic and cyclohexanecarboxylic acids in wine and other alcoholic beverages, highlighting the importance of such compounds in food and beverage analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).

Synthetic Chemistry

- Cyclobutyl phenyl sulfoxide and (SR)-cyclobutyl p-tolyl sulfoxide have been used for the spiroannelation of cyclopentanone, demonstrating the application of cyclobutyl derivatives in synthetic organic chemistry (Fitjer, Schlotmann, & Noltemeyer, 1995).

properties

IUPAC Name |

3-cyclobutylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-7(6-9(10)11)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFVEAQCFLMFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutylpentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

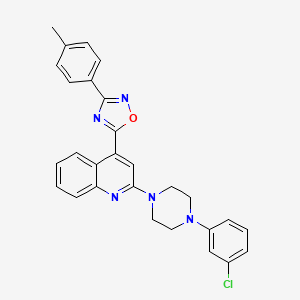

![4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)

![3-(2-Methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2710066.png)